3,4-Difluoro-2'-pyrrolidinomethyl benzophenone
Description
Chemical Identity and Nomenclature
This compound is an organic compound characterized by a complex molecular architecture that integrates multiple functional elements within a single structure. The compound's systematic International Union of Pure and Applied Chemistry name is (3,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone, which precisely describes the spatial arrangement of its constituent parts. This nomenclature reflects the presence of a methanone bridge connecting two distinct aromatic rings: one bearing difluoro substitution at the 3,4-positions, and another featuring a pyrrolidinomethyl substituent at the 2'-position.
The molecular formula C₁₈H₁₇F₂NO indicates the compound contains eighteen carbon atoms, seventeen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. This composition yields a molecular weight of 301.33 grams per mole, positioning it within the range typical of pharmaceutical intermediates and specialty chemical compounds. The Chemical Abstracts Service registry has assigned multiple identification numbers to this compound, with sources reporting both 1234423-98-3 and 898775-03-6, though the latter appears more frequently in commercial databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₈H₁₇F₂NO | Confirmed |
| Molecular Weight | 301.33 g/mol | Calculated |
| Predicted Density | 1.231 ± 0.06 g/cm³ | Computational |
| Predicted Boiling Point | 436.3 ± 45.0 °C | Computational |
| Predicted pKa | 9.41 ± 0.20 | Computational |
The structural complexity of this compound arises from the combination of three distinct chemical motifs: the benzophenone core providing the fundamental ketone functionality, the difluoroaromatic ring contributing enhanced electronic properties, and the pyrrolidinomethyl substituent introducing nitrogen heterocyclic character. This integration represents a sophisticated approach to molecular design, where each component contributes specific properties to the overall compound behavior.
The pyrrolidine moiety, also known as tetrahydropyrrole, constitutes a five-membered saturated nitrogen heterocycle with the molecular formula (CH₂)₄NH. This cyclic secondary amine structure is characterized by its conformational flexibility and basic properties, making it a valuable building block in pharmaceutical chemistry. The incorporation of this heterocycle into the benzophenone framework through a methylene linker provides both structural rigidity and functional diversity.
Historical Development in Heterocyclic Chemistry
The development of compounds like this compound represents the culmination of nearly two centuries of advancement in heterocyclic chemistry, a field that began its formal development in the early 1800s. The historical progression of heterocyclic chemistry has been marked by several key discoveries that laid the foundation for modern synthetic approaches to complex molecules containing nitrogen, oxygen, and sulfur heteroatoms.
The systematic study of heterocyclic compounds commenced in earnest during the 19th century, with early researchers focusing on naturally occurring alkaloids and their synthetic analogs. The pyrrolidine ring system, central to our compound of interest, has been recognized since the mid-1800s as a fundamental structural element in numerous natural products, including the famous alkaloid nicotine and various plant-derived compounds. The discovery and characterization of pyrrolidine itself, achieved through the strong heating of bones in the 1850s, marked an early milestone in the understanding of nitrogen-containing heterocycles.
The benzophenone scaffold has similarly deep historical roots, with derivatives of this ketone system being explored for their chemical and biological properties since the late 19th century. The recognition that benzophenone moieties could serve as versatile intermediates in organic synthesis led to extensive investigation of substituted variants, particularly those bearing halogen atoms and nitrogen-containing substituents. This historical development paralleled the growing understanding of structure-activity relationships in medicinal chemistry.
Table 2: Historical Milestones in Heterocyclic Chemistry Relevant to Compound Development
| Year | Development | Significance |
|---|---|---|
| 1850s | Discovery of pyrrolidine and pyrrole | Foundation for nitrogen heterocycle chemistry |
| 1967 | Formation of Heterocyclic Group | Formal organization of heterocyclic research |
| 2001 | Expansion to Heterocyclic and Synthesis Group | Recognition of broader synthetic applications |
The modern era of heterocyclic chemistry, particularly regarding pyrrolidine derivatives, has been characterized by an explosion of research activity focusing on their pharmacological potential. Recent decades have witnessed extensive investigation of pyrrolidine-containing compounds for their antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities. This research has established pyrrolidine as one of the most versatile scaffolds in drug discovery, with its five-membered ring structure providing an optimal balance between conformational flexibility and synthetic accessibility.
The integration of fluorine atoms into heterocyclic systems represents a more recent development in the field, driven by the recognition that fluorination can dramatically enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The strategic placement of fluorine atoms in aromatic systems has been shown to improve metabolic stability, enhance binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and membrane permeability.
Position Within Fluorinated Benzophenone Derivatives
This compound occupies a distinctive position within the broader class of fluorinated benzophenone derivatives, representing an advanced example of molecular design that combines multiple beneficial structural elements. The fluorinated benzophenone family has emerged as a particularly important class of compounds in medicinal chemistry, materials science, and photochemical applications, with fluorine substitution patterns significantly influencing both chemical reactivity and biological activity.
The strategic incorporation of fluorine atoms at the 3,4-positions of the benzophenone aromatic ring represents a deliberate design choice that exploits the unique electronic properties of the carbon-fluorine bond. Fluorine substitution in aromatic systems typically results in electron withdrawal through inductive effects, leading to altered electronic density distribution and modified reactivity patterns. This electronic modulation can enhance the stability of the resulting compounds while simultaneously improving their interaction with biological targets.
Research into fluorinated benzophenones has demonstrated that the position and number of fluorine substituents critically influence the properties of the resulting molecules. The 3,4-difluoro substitution pattern present in our compound of interest represents an intermediate level of fluorination that balances enhanced stability with maintained reactivity. This substitution pattern avoids the extreme electron deficiency that can result from higher levels of fluorination while still providing the beneficial effects associated with fluorine incorporation.
Table 3: Comparative Analysis of Fluorinated Benzophenone Derivatives
| Compound Type | Fluorine Pattern | Key Properties | Applications |
|---|---|---|---|
| Monofluorinated | Single F substitution | Moderate electron withdrawal | Pharmaceutical intermediates |
| Difluorinated (3,4-) | Adjacent F atoms | Balanced reactivity | Drug development |
| Trifluorinated | Multiple F substitution | Enhanced stability | Materials science |
| Hexafluorinated | Extensive fluorination | Extreme electron deficiency | Specialized synthesis |
The combination of fluorinated benzophenone structure with pyrrolidinomethyl substitution creates a hybrid molecule that leverages the advantages of both structural motifs. The pyrrolidine component contributes conformational flexibility and potential for hydrogen bonding interactions, while the fluorinated aromatic system provides enhanced metabolic stability and altered electronic properties. This combination has proven particularly valuable in the development of bioactive compounds where both structural diversity and improved pharmacological properties are desired.
Contemporary research in fluorinated benzophenone derivatives has focused extensively on their potential as pharmaceutical agents, with particular attention to their anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of pyrrolidine substituents into these scaffolds has been shown to enhance biological activity while providing additional sites for structural modification. This research has established fluorinated benzophenones bearing nitrogen heterocyclic substituents as promising candidates for drug development across multiple therapeutic areas.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWGMDMVHRTKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643673 | |
| Record name | (3,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-06-9 | |
| Record name | (3,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3,4-Difluorobenzophenone : Acts as the base structure for the reaction.
- Pyrrolidine : Provides the pyrrolidinomethyl group.
Reaction Conditions
- Solvent : Organic solvents like dichloromethane (DCM) or toluene are commonly used to dissolve reactants and facilitate the reaction.
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is employed to activate pyrrolidine and promote nucleophilic substitution.
- Temperature : The reaction is conducted at room temperature or slightly elevated temperatures (e.g., 40–60°C).
- Time : Reaction duration varies from several hours to overnight, depending on the specific conditions.
General Procedure
- Dissolve 3,4-difluorobenzophenone in an organic solvent.
- Add pyrrolidine and a suitable base to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures for several hours.
- After completion, quench the reaction with water or another neutralizing agent.
- Separate the organic layer and purify the product using column chromatography or recrystallization techniques.
Reaction Analysis
Chemical Reactions
The preparation method focuses on nucleophilic substitution facilitated by fluorine atoms on the benzophenone ring. The fluorine atoms enhance reactivity by increasing electron density at specific positions on the aromatic ring.
Key Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | Dichloromethane or Toluene |
| Base | Potassium Carbonate or Sodium Hydride |
| Temperature | Room temperature (~25°C) or elevated (~40–60°C) |
| Reaction Time | Several hours to overnight |
Comparison with Similar Compounds
To understand the uniqueness of 3,4-Difluoro-2'-pyrrolidinomethyl benzophenone, it is helpful to compare its synthesis with related derivatives:
| Compound Name | Structural Difference | Impact on Synthesis |
|---|---|---|
| 3,4-Difluorobenzophenone | Lacks pyrrolidinomethyl group | Simpler synthesis; lower complexity |
| 2'-Pyrrolidinomethyl Benzophenone | Lacks fluorine atoms | Reduced reactivity in substitution |
| 4'-Fluoro-2-pyrrolidinomethyl Benzophenone | Contains only one fluorine atom | Different electronic properties |
Below is a summary table of key components used in the synthesis:
| Component | Role in Reaction | Typical Quantity/Ratio |
|---|---|---|
| 3,4-Difluorobenzophenone | Reactant | Stoichiometric amount |
| Pyrrolidine | Nucleophile | Slight excess |
| Dichloromethane/Toluene | Solvent | Sufficient volume for dissolution |
| Potassium Carbonate/Sodium Hydride | Base | Catalytic amount |
Notes on Optimization
To improve yield and purity:
- Use high-purity starting materials (>97%).
- Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent side reactions.
- Employ advanced purification techniques like flash chromatography for isolating products.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,4-Difluoro-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The pyrrolidinomethyl group may also play a role in the compound’s bioactivity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a family of substituted benzophenones, where variations in halogenation, substituent groups, and their positions significantly influence physicochemical properties. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3,4-Difluoro-2'-pyrrolidinomethyl benzophenone | 898763-82-1 | C₁₈H₁₅F₂NO | 3,4-F; 2'-pyrrolidinomethyl | 299.31 |
| 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone | 898763-08-1 | C₁₈H₁₅ClFNO | 3-Cl, 5-F; 2'-pyrrolidinomethyl | 315.77 |
| 4'-Bromo-2-(3-pyrrolinomethyl) benzophenone | 898782-65-5 | C₁₈H₁₅BrNO | 4'-Br; 2-pyrrolinomethyl | 342.20 |
| 3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone | 898762-48-6 | C₁₉H₂₀F₂N₂O | 3,4-F; 2'-4-methylpiperazinomethyl | 342.38 |
Impact of Substituents on Properties
Halogenation Effects
- Fluorine vs. Chlorine/Bromine: Fluorine’s small size and strong electron-withdrawing nature enhance thermal stability and reduce electron density, making the compound less reactive toward nucleophiles compared to chloro or bromo analogs.
- Positional Effects : Fluorination at 3,4-positions (as in the target compound) creates a meta-para substitution pattern, which may improve photochemical activity compared to ortho-substituted analogs .
Amine Substituent Variations
- Pyrrolidinomethyl vs. Piperazinomethyl: The pyrrolidinomethyl group (5-membered ring) in the target compound offers less steric hindrance and lower basicity than the 4-methylpiperazinomethyl group (6-membered ring with a tertiary nitrogen). The latter, seen in CAS 898762-48-6, introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and solubility in polar solvents .
Photochemical Behavior
Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. The target compound’s fluorine substituents likely shift its absorption spectrum to higher wavelengths compared to non-fluorinated analogs, enabling activation under milder UV conditions .
Stability and Reactivity
- Thermal Stability : Fluorinated analogs generally exhibit higher thermal stability than chlorinated or brominated counterparts, as evidenced by their prevalence in high-temperature applications .
- Solubility: Piperazinomethyl-substituted derivatives (e.g., CAS 898762-48-6) demonstrate enhanced aqueous solubility due to their zwitterionic nature, whereas pyrrolidinomethyl derivatives are more lipophilic .
Biological Activity
3,4-Difluoro-2'-pyrrolidinomethyl benzophenone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, particularly in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-difluorobenzophenone with pyrrolidine in the presence of a base. The reaction conditions usually include an organic solvent such as dichloromethane or toluene, with bases like potassium carbonate or sodium hydride facilitating nucleophilic substitution. The general reaction scheme can be summarized as follows:
- Starting Materials : 3,4-difluorobenzophenone and pyrrolidine.
- Reaction Conditions : Organic solvent (dichloromethane/toluene), base (potassium carbonate/sodium hydride), room temperature or slightly elevated temperatures for several hours.
The biological activity of this compound is attributed to its structural features that enable interactions with specific molecular targets. The presence of fluorine atoms enhances binding affinity to enzymes or receptors, potentially leading to inhibitory effects on various biological pathways. The pyrrolidinomethyl group may also influence pharmacokinetic properties, thereby affecting overall bioactivity.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. This activity is likely due to its ability to disrupt microbial cell functions.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has been tested against several cancer cell lines with promising results indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, particularly in modulating pathways related to cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Studies : In vitro tests demonstrated that the compound inhibits bacterial growth at concentrations as low as 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : A study involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM for different cell types.
- Inflammation Modulation : Research indicated that the compound significantly reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS), suggesting a mechanism for its anti-inflammatory activity.
Data Table: Biological Activity Overview
| Biological Activity | Test Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 10 | Inhibition of growth |
| Anticancer | Human cancer cell lines | 20-50 | Dose-dependent viability reduction |
| Anti-inflammatory | RAW 264.7 macrophages | Variable | Reduced COX-2/iNOS expression |
Q & A
Q. What are the recommended synthetic routes for 3,4-Difluoro-2'-pyrrolidinomethyl benzophenone, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves two key steps:
Friedel-Crafts Acylation : Introduce the benzophenone core using 3,4-difluorobenzoyl chloride and benzene derivatives under Lewis acid catalysis (e.g., AlCl₃) .
Pyrrolidinomethyl Functionalization : Employ nucleophilic substitution or reductive amination to attach the pyrrolidine moiety. For example, reacting the benzophenone intermediate with pyrrolidine in the presence of formaldehyde under acidic conditions .
Q. Optimization Strategies :
Q. What analytical techniques are most effective for confirming the purity and structure of this compound?
Methodological Answer:
- ¹H/¹⁹F NMR Spectroscopy :
- HPLC-MS : Use a C18 column with acetonitrile/water gradient (70:30) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 329.2) .
- Elemental Analysis : Validate C, H, N, and F content against theoretical values .
Q. What safety precautions are critical when handling this compound during prolonged experimental procedures?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., formaldehyde) .
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and oxidation .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the electronic effect of the difluoro substitution influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nature of fluorine atoms:
- Reduces Electron Density : Deactivates the benzophenone ring, slowing electrophilic substitution but enhancing oxidative stability .
- Directs Metal Catalysis : Fluorine substituents can coordinate with Pd catalysts in Suzuki-Miyaura couplings, favoring para-substituted products. For example, coupling with boronic acids using Pd(PPh₃)₄/K₂CO₃ in THF at 80°C .
- Quantitative Analysis : DFT calculations (e.g., Gaussian 16) predict Fukui indices to identify reactive sites for functionalization .
Q. What strategies can resolve contradictions in reported spectroscopic data for fluorinated benzophenone derivatives?
Methodological Answer:
- Controlled Replication : Reproduce synthesis under standardized conditions (e.g., solvent purity, inert atmosphere) to isolate variables .
- Isotopic Labeling : Use deuterated analogs (e.g., 3,4-Difluorobenzoic-d₃ acid) to distinguish overlapping signals in NMR .
- Computational Validation : Compare experimental ¹⁹F NMR shifts with simulated data (e.g., using ACD/Labs or ChemDraw) .
Q. How can computational chemistry predict the binding affinity of this compound with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with GABAₐ receptors (a common benzodiazepine target). Focus on hydrogen bonding between the pyrrolidine nitrogen and receptor residues (e.g., Asn-60) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.
- QSAR Modeling : Correlate fluorine substitution patterns with IC₅₀ values using datasets from PubChem .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance enantioselectivity (>90% ee) .
- Process Monitoring : Implement inline FTIR to track reaction progress and detect racemization early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
